(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide
Overview
Description
(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide is an organic compound that features a furan ring, a thiophene ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide typically involves the following steps:
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Formation of the Hydrazone Intermediate: : The reaction begins with the condensation of furan-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This step is usually carried out in ethanol under reflux conditions.
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Acylation Reaction: : The hydrazone intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction is typically performed in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and thiophene rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction: : Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine. Sodium borohydride is a typical reducing agent used for this purpose.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the carboxamide group. Reagents such as amines or alcohols can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Hydrazine derivatives.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide can be used as a building block for more complex molecules
Biology
The compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its hydrazone linkage and heterocyclic rings are features commonly found in bioactive molecules.
Medicine
Research has indicated that compounds with similar structures exhibit antimicrobial, antifungal, and anticancer activities. Therefore, this compound may be investigated for similar therapeutic properties.
Industry
In materials science, the compound could be used in the development of organic semiconductors or as a precursor for the synthesis of conductive polymers.
Mechanism of Action
The mechanism of action for (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone linkage can act as a pharmacophore, binding to active sites and inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde hydrazone: Similar in structure but lacks the thiophene ring and carboxamide group.
Thiophene-2-carboxylic acid hydrazide: Contains the thiophene ring and hydrazide group but lacks the furan ring and hydrazone linkage.
N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide is unique due to the combination of furan and thiophene rings connected through a hydrazone linkage and a carboxamide group
Properties
IUPAC Name |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-11(15-14-7-9-3-1-5-18-9)8-13-12(17)10-4-2-6-19-10/h1-7H,8H2,(H,13,17)(H,15,16)/b14-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFGXGBNKBZAAH-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CNC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330587 | |
Record name | N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779682 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
391886-24-1 | |
Record name | N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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